molecular formula C21H21IN4O2 B2876878 1-(6-(furan-2-yl)pyridazin-3-yl)-N-(4-iodobenzyl)piperidine-4-carboxamide CAS No. 1203279-52-0

1-(6-(furan-2-yl)pyridazin-3-yl)-N-(4-iodobenzyl)piperidine-4-carboxamide

Cat. No. B2876878
CAS RN: 1203279-52-0
M. Wt: 488.329
InChI Key: QUMXHONQMBDXFI-UHFFFAOYSA-N
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Description

1-(6-(furan-2-yl)pyridazin-3-yl)-N-(4-iodobenzyl)piperidine-4-carboxamide is a chemical compound that has been widely studied in the field of medicinal chemistry. It is a small molecule that has shown promising results in the treatment of various diseases, including cancer and neurological disorders. The purpose of

Scientific Research Applications

Antiprotozoal Agents

A study by Ismail et al. (2004) focused on novel dicationic imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines as potential antiprotozoal agents. This research synthesized and tested various compounds, including those with furan-2-yl substituents, which showed strong DNA affinities and significant in vitro and in vivo activity against trypanosomal infections, providing insight into the application of similar furan-containing compounds in treating protozoal infections (Ismail et al., 2004).

Antibacterial Agents

Brown and Cowden (1982) reported the synthesis of unfused heterobicycles with strongly basic side chains, including furan-2'-yl substituents. Their study evaluated these compounds as amplifiers of phleomycin against Escherichia coli, suggesting potential antibacterial applications for furan-substituted compounds (Brown & Cowden, 1982).

Anticancer Activity

Kumar et al. (2013) explored the synthesis of piperazine-2,6-dione derivatives, including those with furan-2-ylmethanamine substituents. They evaluated these compounds for anticancer activity, revealing promising results against various cancer cell lines, indicating the potential of furan-containing compounds in cancer therapy (Kumar et al., 2013).

Antimicrobial Activity

Patel (2020) studied the synthesis and antimicrobial properties of furan ring-containing organic ligands, including their metal complexes. The study demonstrated varying inhibition activities on the growth of bacteria, highlighting the antimicrobial potential of furan-containing compounds (Patel, 2020).

DNA Binding Affinity

Laughton et al. (1995) investigated the binding of furamidine, a furan-containing compound, to DNA sequences. Their study found that furamidine binds tightly to DNA, suggesting the importance of furan moieties in enhancing DNA-binding affinity of certain drugs (Laughton et al., 1995).

Antituberculosis Activity

Jeankumar et al. (2013) designed and synthesized thiazole-aminopiperidine hybrid analogues with furan substituents for antituberculosis activity. Their findings revealed significant inhibition of Mycobacterium tuberculosis, indicating the potential application of furan-containing compounds in treating tuberculosis (Jeankumar et al., 2013).

properties

IUPAC Name

1-[6-(furan-2-yl)pyridazin-3-yl]-N-[(4-iodophenyl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21IN4O2/c22-17-5-3-15(4-6-17)14-23-21(27)16-9-11-26(12-10-16)20-8-7-18(24-25-20)19-2-1-13-28-19/h1-8,13,16H,9-12,14H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUMXHONQMBDXFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CC=C(C=C2)I)C3=NN=C(C=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21IN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-(furan-2-yl)pyridazin-3-yl)-N-(4-iodobenzyl)piperidine-4-carboxamide

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